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Compound of Interest

Compound Name: 1-Pyrazin-2-yl-ethanol

Cat. No.: B1362951

1-Pyrazin-2-yl-ethanol (CAS No. 94777-52-3) is a heterocyclic alcohol featuring a pyrazine
ring substituted with an ethanol group.[1][2] The pyrazine moiety is a common scaffold in
pharmacologically active compounds and a significant contributor to the aroma and flavor
profiles of many natural and processed foods.[3] Consequently, understanding the fundamental
physicochemical properties of its derivatives is paramount for applications ranging from
medicinal chemistry to food science. A molecule's behavior in both biological and chemical
systems—its solubility, ability to cross cell membranes, and interaction with physiological
targets—is dictated by these properties.

This guide provides a comprehensive analysis of the core physicochemical attributes of 1-
Pyrazin-2-yl-ethanol. It is designed not as a mere compilation of data but as a practical
resource, explaining the causality behind experimental choices and providing field-proven
protocols for characterization. We will delve into the critical parameters of molecular structure,
ionization (pKa), lipophilicity (LogP), and solubility, offering a robust framework for its evaluation
and application in a research and development setting.

Section 1: Core Molecular and Physical Properties

The foundational step in characterizing any chemical entity is to define its basic molecular and
physical attributes. These constants are the bedrock upon which further experimental
investigation is built.
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Chemical Structure of 1-Pyrazin-2-yl-ethanol
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Caption: Chemical Structure of 1-Pyrazin-2-yl-ethanol.
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Table 1: Summary of Physicochemical Properties for 1-Pyrazin-2-yl-ethanol

Property Value Source
IUPAC Name 1-pyrazin-2-ylethanol [1]
Synonyms 1—(Pyrazin—2—y|)eth<'?mol, 2-(1- o
hydroxyethyl)pyrazine

CAS Number 94777-52-3 [1]
Molecular Formula CeHsN20 [1]
Molecular Weight 124.14 g/mol [1]
Calculated LogP (XLogP3) -0.7 [1]
Hydrogen Bond Donors 1 (the -OH group) [1]
Hydrogen Bond Acceptors 3 (two N atoms, one O atom) [1114]
Rotatable Bonds 1 [4]

Note: Experimental values for melting and boiling points are not readily available in the
surveyed literature; these would need to be determined empirically.

Section 2: lonization and Lipophilicity - Critical
Parameters in Drug Development

For any compound with potential biological activity, its ionization state and lipophilicity are
arguably the most critical physicochemical parameters. They govern absorption, distribution,
metabolism, and excretion (ADME) profiles.

Acid-Base Properties (pKa)

The pyrazine ring contains two nitrogen atoms which are weakly basic. The pKa value
quantifies the extent of this basicity. In a biological context (pH ~7.4), the pKa determines the
ratio of the ionized (protonated) to the non-ionized form of the molecule. This ratio profoundly
impacts aqueous solubility, receptor binding, and cell membrane passage.
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Causality in Experimental Choice: Potentiometric titration is the gold-standard method for pKa
determination due to its accuracy and the direct physicochemical measurement it provides.[5] It
relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a
titrant (acid or base), allowing for the precise identification of the inflection point where the
compound is 50% ionized, which corresponds to the pKa.[6][7]
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Workflow: pKa Determination by Potentiometric Titration
Prepare Analyte Solution
(e.g., 1 mMin 0.15 M KCI)

Purge with Nitrogen Calibrate pH Meter
(Remove dissolved CO2) (pH 4, 7, 10 buffers)
Acidify Solution

(to ~pH 2 with 0.1 M HCI)

Titrate with Base

(Add 0.1 M NaOH incrementally)
Record Data
(pH vs. Volume of Titrant)
Plot Titration Curve
(pH vs. Volume)

Determine Equivalence Point
(Inflection Point)

i

Calculate pKa
(pH at half-equivalence volume)

Repeat (n=3)
& Calculate Average

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.
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Protocol 2.1: Potentiometric Titration for pKa Determination[5][6]

e Preparation:

o Prepare a ~1 mM solution of 1-Pyrazin-2-yl-ethanol in an appropriate solvent with
constant ionic strength (e.g., 0.15 M KCI solution).[6]

o Prepare standardized titrant solutions of 0.1 M HCIl and 0.1 M NaOH.[6]

o Calibrate the potentiometer (pH meter) using standard aqueous buffers of pH 4, 7, and 10.

[6]
o Titration:

o Transfer a known volume (e.g., 20 mL) of the analyte solution to a reaction vessel
equipped with a magnetic stirrer.

o Purge the solution with nitrogen gas to displace dissolved COz, which can interfere with
the measurement.[6]

o Immerse the calibrated pH electrode into the solution.

o Make the solution acidic by adding 0.1 M HCI until the pH is stable around 1.8-2.0.[6]

o Begin the titration by adding small, precise increments of 0.1 M NaOH.

o After each addition, allow the pH to stabilize and record the pH value and the total volume
of titrant added.

o Continue the titration until the pH reaches a stable value around 12-12.5.[6]

o Data Analysis:

o Plot the recorded pH values against the volume of NaOH added.

o Determine the equivalence point (the point of greatest slope) from the inflection point of
the curve.
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o The pKa is equal to the pH at the point where half of the volume of NaOH required to
reach the equivalence point has been added (the half-volume method).[7]

o Perform the titration at least in triplicate to ensure reliability and calculate the average pKa

and standard deviation.[6]

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment, is quantified by
the partition coefficient (P) or its logarithm (LogP). It is a key determinant of a drug's ability to
cross biological membranes.[8] The LogP is the ratio of the concentration of a compound in an
organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8]
For ionizable compounds like 1-Pyrazin-2-yl-ethanol, the distribution coefficient (LogD) is
often measured at a specific pH (e.g., 7.4), as it accounts for the partitioning of both ionized

and non-ionized species.[9]

Causality in Experimental Choice: The shake-flask method, while time-consuming, is
considered the "gold standard"” for LogP/LogD determination because it is a direct
measurement of the partitioning equilibrium.[10][11] It provides the most accurate and reliable

values when performed correctly.
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Workflow: LogP Determination by Shake-Flask Method
Pre-saturate Solvents Prepare Analyte Stock
(n-octanol with buffer, buffer with n-octanol) (e.g., 10 mM in DMSO)

N 7

Combine & Mix
(Analyte + Saturated Buffer + Saturated n-Octanol)

:

Equilibrate
(Shake/rotate for 1-24 hours)

:

Separate Phases
(Centrifuge to break emulsion)

:

Sample Each Phase
(Carefully extract aliquots from aqueous & organic layers)

:

Quantify Concentration
(Using HPLC or UV-Vis Spectroscopy)

:

Calculate LogP
(Logao([organic]/[aqueous]))

Click to download full resolution via product page

Caption: Workflow for LogP determination via the shake-flask method.

Protocol 2.2: Shake-Flask Method for LogP/LogD Determination[9][10][11]
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e Preparation:
o Prepare the aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

o Mutually saturate the organic (n-octanol) and aqueous phases by mixing them vigorously
for several hours, then allowing them to separate. This prevents volume changes during
the experiment.[9]

o Prepare a stock solution of 1-Pyrazin-2-yl-ethanol at a known concentration.
 Partitioning:

o In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise
volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.

o Add a small aliquot of the analyte stock solution. The final concentration should be low
enough to avoid saturation in either phase.

o Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the analyte to reach

partitioning equilibrium.[9]
e Phase Separation and Analysis:

o Allow the phases to separate completely. Centrifugation may be required to break any
emulsions.

o Carefully withdraw an aliquot from each phase for analysis.

o Determine the concentration of the analyte in each phase using a suitable analytical
technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis
spectroscopy.[11]

e Calculation:

o Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] /
[Concentration in aqueous phase].

o The LogP (or LogD) is the base-10 logarithm of P.[8]
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Section 3: Solubility Profile

Solubility is a fundamental property that dictates how a compound can be formulated for
administration and how it behaves in aqueous physiological environments. The structure of 1-
Pyrazin-2-yl-ethanol, containing a polar hydroxyl group and a moderately polar pyrazine ring,
suggests it will have some degree of aqueous solubility.[12] The basic nitrogen atoms also
imply that its solubility will be pH-dependent, increasing in acidic conditions due to the
formation of a more polar protonated salt.

Causality in Experimental Choice: A systematic qualitative solubility test across a range of
solvents provides a rapid and informative profile of a compound's polarity and functional group
characteristics.[13] This hierarchical approach, moving from water to acidic and basic solutions,
efficiently classifies the compound and gives strong indications of its nature.[14]

Caption: Hierarchical flowchart for qualitative solubility testing.

Protocol 3.1: Qualitative Solubility Determination[13][15] For each step, use approximately 25
mg of solid or 0.05 mL of liquid analyte and 0.75 mL of the solvent in a small test tube. Shake
vigorously.

o Water Solubility: Test solubility in deionized water. If soluble, the compound is likely a small,
polar molecule.[13] Proceed to test the pH of the aqueous solution with litmus paper to check
for acidic or basic properties.[14]

e 5% HCI Solubility: If insoluble in water, test solubility in 5% aqueous HCI. Solubility indicates
the presence of a basic functional group, such as an amine (the pyrazine nitrogens).[13]

e 5% NaOH Solubility: If insoluble in water and 5% HCI, test solubility in 5% aqueous NaOH.
Solubility indicates the presence of an acidic functional group.[13]

» 5% NaHCOs Solubility: If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility here
indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a
phenol).[13]

o Concentrated H2SOa: If the compound is insoluble in the above, test solubility in cold,
concentrated sulfuric acid. Most compounds containing nitrogen or oxygen will dissolve in or
react with concentrated H2SOa4.[14] Insolubility suggests an inert compound.[14]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1362951?utm_src=pdf-body
https://www.benchchem.com/product/b1362951?utm_src=pdf-body
https://www.solubilityofthings.com/2-piperazin-1-ylethanol
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
http://chem.ws/dl-1014/exp12-organics.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://www1.udel.edu/chem/CHEM322/Handouts/unknowns_lab_handout.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, or
hexane to further characterize its polarity.[12] The "like dissolves like" principle applies: polar
compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar
solvents.[16]

Conclusion

The physicochemical properties of 1-Pyrazin-2-yl-ethanol—defined by its heterocyclic
aromatic ring, basic nitrogen centers, and polar hydroxyl group—position it as a molecule with
significant aqueous solubility and a hydrophilic character, as suggested by its negative
calculated LogP.[1] Its solubility and ionization are expected to be highly pH-dependent, a
critical consideration for any application in biological systems. The experimental protocols
detailed in this guide provide a validated, systematic framework for the empirical determination
of its pKa, LogP/LogD, and solubility profile. Accurate characterization through these methods
is an indispensable step in harnessing the potential of 1-Pyrazin-2-yl-ethanol in drug
discovery, materials science, or as a flavor and fragrance component.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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